2-Amino-3,5-difluoropyridine

Catalog No.
S674129
CAS No.
732306-31-9
M.F
C5H4F2N2
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-difluoropyridine

CAS Number

732306-31-9

Product Name

2-Amino-3,5-difluoropyridine

IUPAC Name

3,5-difluoropyridin-2-amine

Molecular Formula

C5H4F2N2

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

JVLFMTZUPSBCNJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)N)F

Canonical SMILES

C1=C(C=NC(=C1F)N)F

Chemical Properties

2-Amino-3,5-difluoropyridine is a heterocyclic aromatic compound. This means it contains a ring structure with alternating carbon and nitrogen atoms, and it exhibits aromatic character due to its electron structure.

  • Chemical formula: C5H4F2N2 PubChem:
  • CAS number: 732306-31-9 ChemicalBook:

Potential Applications

  • Medicinal Chemistry: The amine and difluorine groups on the pyridine ring are functional groups that can participate in various chemical reactions. This could allow 2-Amino-3,5-difluoropyridine to be a building block for the synthesis of novel pharmaceuticals PubChem: .
  • Materials Science: The aromatic ring structure and presence of fluorine atoms can influence properties desirable in some materials. More research is needed to determine if 2-Amino-3,5-difluoropyridine is suitable for the development of new materials PubChem: .

2-Amino-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5_5H4_4F2_2N2_2. It appears as a colorless solid and is soluble in various organic solvents. The compound features both amino and difluoromethyl groups, which significantly influence its chemical behavior and potential applications in organic synthesis and medicinal chemistry .

Currently, there's no documented research on the specific mechanism of action of 2-amino-3,5-difluoropyridine in any biological system.

  • Fluorinated compounds: Some fluorinated compounds can be corrosive or pose health risks. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood until specific safety data becomes available.
  • Aromatic amines: Certain aromatic amines can be carcinogenic. General laboratory safety protocols for handling potentially hazardous chemicals should be followed.

  • Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups, making it a versatile intermediate for synthesizing various derivatives.
  • Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to yield other amine derivatives .

Common Reagents and Conditions

  • Substitution Reactions: Typically conducted in polar solvents like dimethyl sulfoxide, using nucleophiles such as amines or thiols.
  • Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

The synthesis of 2-amino-3,5-difluoropyridine typically involves fluorination of pyridine derivatives. A common method is the Baltz-Schiemann reaction, which includes:

  • Diazotization of 2-aminopyridine.
  • Subsequent fluorination to yield the desired compound.

Industrial production often mirrors these synthetic routes but emphasizes optimizing reaction conditions for higher yields and purity .

The applications of 2-amino-3,5-difluoropyridine span several fields:

  • Organic Synthesis: Acts as a building block for more complex fluorinated compounds.
  • Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
  • Agrochemicals: Utilized in the development of agricultural chemicals due to its reactive properties.

Several compounds share structural similarities with 2-amino-3,5-difluoropyridine. Notable examples include:

Compound NameSimilarity Score
2,5-Difluoropyridine0.86
4-Amino-2,3,5,6-tetrafluoropyridine0.85
2,6-Diamino-3,5-difluoropyridine0.86
3,5-Difluoro-4-methylpyridin-2-amine0.85
2,4-Difluoropyrimidine0.79

Uniqueness

What sets 2-amino-3,5-difluoropyridine apart from these compounds is its unique combination of both amino and difluoro substituents on the pyridine ring. This configuration enhances its stability and reactivity compared to other fluorinated pyridines and allows for further functionalization opportunities.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-3,5-difluoropyridine

Dates

Modify: 2023-08-15

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